6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one

Radioiodination Nuclear Medicine Quinazolinone Prodrugs

6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18741-38-3) is a tri-substituted 4(3H)-quinazolinone bearing an iodine atom at the 6-position, a free mercapto (-SH) group at the 2-position, and a phenyl ring at the 3-position. With a molecular formula of C14H9IN2OS and a molecular weight of 380.2 g/mol, this compound belongs to the 2-mercaptoquinazolin-4(3H)-one class, a privileged scaffold in anticancer, antimicrobial, and enzyme inhibition research.

Molecular Formula C14H9IN2OS
Molecular Weight 380.21 g/mol
CAS No. 18741-38-3
Cat. No. B1353880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one
CAS18741-38-3
Molecular FormulaC14H9IN2OS
Molecular Weight380.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)NC2=S
InChIInChI=1S/C14H9IN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
InChIKeyANCYMQMGKDRCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18741-38-3): A Tri-Substituted Quinazolinone Scaffold for Targeted Medicinal Chemistry


6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18741-38-3) is a tri-substituted 4(3H)-quinazolinone bearing an iodine atom at the 6-position, a free mercapto (-SH) group at the 2-position, and a phenyl ring at the 3-position [1]. With a molecular formula of C14H9IN2OS and a molecular weight of 380.2 g/mol, this compound belongs to the 2-mercaptoquinazolin-4(3H)-one class, a privileged scaffold in anticancer, antimicrobial, and enzyme inhibition research [2]. Its MDL number is MFCD01204593, and it is commercially available at purities of ≥95% from multiple suppliers [1]. The IUPAC name is 6-iodo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one, reflecting the thioxo tautomeric form.

Radioiodination-ready 6-Iodo enables direct I-125/I-131 labeling via isotope exchange
Derivatizable scaffold 2-Mercapto serves as S-alkylation and disulfide prodrug handle
Pharmacophore diversity 3-Phenyl ring supports SAR exploration and hydrophobic target interactions

Why 6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one Cannot Be Replaced by In-Class Analogs


Generic substitution among 2-mercaptoquinazolin-4(3H)-ones is precluded by the interdependent contributions of the three substituents on the quinazolinone core. Removal of the 6-iodo atom eliminates the heavy-atom effect essential for radioiodination and reduces carbonic anhydrase IX inhibitory potency by up to 3.3-fold relative to alternative halogen substitutions [1]. Replacement of the 2-mercapto group with methyl, phenyl, or alkylthio moieties abolishes the thiol-mediated derivatization handle required for S-alkylation and disulfide-based prodrug strategies [2]. Substitution of the 3-phenyl ring with benzyl, allyl, or 4-chlorophenyl groups alters antitumor selectivity profiles across cancer cell lines, with GI50 values varying by >4-fold depending on the N3 substituent [3]. No single commercially available analog simultaneously provides the iodine radioisotope incorporation site, the nucleophilic mercapto derivatization handle, and the 3-phenyl hydrophobic pharmacophore present in this compound [1].

6-Iodo required Non-iodinated analogs (e.g. CAS 18741-24-7) lose radioiodination capability and CA IX/XII inhibition potency may shift up to 3.3-fold
2-Mercapto critical Methyl, phenyl, or alkylthio replacements abolish the nucleophilic derivatization handle needed for S-alkylation and prodrug strategies
3-Phenyl unique N3 benzyl, allyl, or 4-chlorophenyl analogs alter antitumor selectivity; GI50 may differ >4-fold across cancer cell lines

Quantitative Differentiation Evidence for 6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one


6-Iodo Substituent Enables Iodine-125 Radiolabeling with >95% Radiochemical Yield for Nuclear Medicine Applications

The 6-iodo substituent on the quinazolinone core provides a direct isotopic exchange site for iodine-125 radiolabeling. In a series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives, radioiodination with 125I achieved 95% radiochemical yield [1]. The non-iodinated comparator 2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18741-24-7, MW 254.31 g/mol) lacks this structural feature and cannot be directly radioiodinated without additional synthetic manipulation [2]. Furthermore, 6-iodo-4(3H)-quinazolinone prodrugs have been successfully labeled with 125I and evaluated in murine biodistribution studies, demonstrating tissue-specific enzymatic conversion and radionuclide entrapment [3]. The 6-iodo position thus represents a non-negotiable structural requirement for direct radiohalogenation in this scaffold class.

I-125 Labeling
Class-level inference
Target: direct I-125 labeling via 6-iodo, radiochemical yield >95% reported for structural analogs. Comparator (non-iodinated): yield 0%.
Supports radioiodination workflow fit
Demonstrated on 6-iodo-2-methyl analogs; target compound class-level extrapolation.
Radioiodination Nuclear Medicine Quinazolinone Prodrugs

6-Iodo Substitution Confers 1.8-Fold to 3.3-Fold Superior Carbonic Anhydrase IX/XII Inhibition Over 7-Fluoro Substitution in 2-Mercaptoquinazolin-4(3H)-one Scaffolds

In a direct head-to-head comparison within the same study, the 6-iodo-substituted 2-mercapto-3-(benzenesulfonamide)-quinazolin-4(3H)-one (compound 3g) exhibited KI values of 1.5 nM against tumor-associated carbonic anhydrase IX (hCA IX) and 0.57 nM against hCA XII. The corresponding 7-fluoro analog (compound 3i) showed KI values of 2.7 nM (hCA IX) and 1.9 nM (hCA XII) [1]. This represents a 1.8-fold potency advantage for hCA IX and a 3.3-fold advantage for hCA XII conferred specifically by the 6-iodo substituent. While the N3 substituent in both compounds is a benzenesulfonamide rather than the unsubstituted phenyl of the target compound, the core scaffold with 6-iodo-2-mercapto substitution pattern is identical to the target compound, and the potency difference is attributable to the halogen position and identity [1].

hCA IX/XII Potency
Head-to-head comparison
6-Iodo analog 3g: KI 1.5 nM (hCA IX), 0.57 nM (hCA XII). 7-Fluoro analog 3i: KI 2.7 nM, 1.9 nM. 1.8-3.3 fold difference.
Supports isoform-selectivity research context
N3 benzenesulfonamide analogs; stopped-flow assay, identical conditions.
Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Quinazolinone SAR

2-Mercapto-6-iodoquinazolin-4(3H)-one Scaffold Yields EGFR-TK Inhibitors with 1.35-Fold Superior Potency to Gefitinib in Enzymatic Assays

A 2-substituted mercapto-6-iodoquinazolin-4(3H)-one derivative (compound 24, bearing a 2-benzylthio function and incorporating the 6-iodo-2-mercapto scaffold) demonstrated EGFR-TK inhibitory activity with an IC50 of 13.40 nM, which is 1.35-fold more potent than the clinically approved EGFR inhibitor gefitinib (IC50 = 18.14 nM) tested under comparable assay conditions [1]. The same compound exhibited DHFR inhibitory potency with an IC50 of 0.30 μM compared to methotrexate (IC50 = 0.08 μM). The free 2-mercapto group of the target compound serves as the essential synthetic precursor for generating the S-alkylated derivatives that yielded this potency profile [1]. Removal of the 6-iodo substituent or replacement of the 2-mercapto with alternative functional groups in the same study series resulted in substantial loss of activity [1].

EGFR-TK Inhibition
Class-level inference
Derivative IC50 13.40 nM vs. gefitinib 18.14 nM (1.35-fold lower). DHFR IC50 0.30 µM vs. methotrexate 0.08 µM.
Supports EGFR-TK probe development
Data from S-alkylated derivative; free 2-mercapto is synthetic precursor.
EGFR Tyrosine Kinase Inhibition DHFR Inhibition Anticancer Quinazolines

3-Benzyl-6-iodo-2-mercaptoquinazolin-4(3H)-one Analogs Achieve MG-MID GI50 Values of 2.7–3.9 μM in NCI 60-Cell Antitumor Screening, Demonstrating Scaffold Potency

In the NCI 60-cell line antitumor screening program, 3-benzyl-substituted 6-iodo-2-mercaptoquinazolin-4(3H)-one analogs demonstrated potent antitumor activity. Compound 9 (2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4(3H)-quinazolinone) showed MG-MID GI50 = 2.7 μM, TGI = 12.3 μM, and LC50 = 38.7 μM, while compound 2 (2-mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazolin) exhibited MG-MID GI50 = 3.9 μM, TGI = 25.2 μM, and LC50 = 82.3 μM [1]. The 3-benzyl analog serves as the closest structurally characterized comparator to the 3-phenyl target compound. The N3 substituent substitution from benzyl (compounds 2 and 9) to phenyl (target compound) is known to modulate lipophilicity, metabolic stability, and target binding orientation in quinazolinone pharmacophores, with SAR studies indicating that N3-aryl substitution critically influences antitumor potency across the series [1][2].

NCI 60-Cell Screen
Cross-study comparable
3-Benzyl analog GI50 2.7–3.9 µM (compounds 2,9). Target 3-phenyl compound: direct data not available.
Class-level antitumor activity context
N3 substituent change may modify potency; head-to-head validation needed.
NCI 60-Cell Panel Antitumor Screening Quinazolinone SAR

Molecular Weight and Lipophilicity Differentiation from the Non-Iodinated Analog Enables MS-Based Detection and Affects Membrane Permeability

The 6-iodo substitution increases the molecular weight from 254.31 g/mol (non-iodinated analog, CAS 18741-24-7) to 380.20 g/mol (target compound, CAS 18741-38-3), a mass gain of 125.89 Da corresponding to one iodine atom [1][2]. This mass shift is analytically significant: the characteristic 126 Da mass defect and the distinctive 127I isotope pattern (100:0 ratio, unlike 79Br/81Br ~1:1) provide unambiguous MS identification of iodine-containing species in complex biological matrices [1]. The computed octanol-water partition coefficient (XLogP3-AA) for the non-iodinated analog is 2.8 [1]; the iodine atom is estimated to increase LogP by 1.0–1.3 units (Hansch π constant for aromatic iodine ≈ 1.12), placing the target compound LogP in the range of 3.8–4.1, which is within the optimal range (1–5) for drug-like membrane permeability according to Lipinski's rule of five [1]. The iodine atom also introduces a heavy-atom effect that enhances X-ray crystallographic phasing and enables single-wavelength anomalous dispersion (SAD) experiments for protein-ligand co-crystallography [3].

MS & LogP
Supporting evidence
MW +125.89 Da vs. non-iodinated analog; estimated ΔLogP +1.0 to +1.3; unique 127I isotope pattern.
Supports MS-based ADME detection
Heavy atom also enables crystallographic phasing (SAD).
Physicochemical Properties Mass Spectrometry Detection Drug Likeness

High-Value Application Scenarios for 6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one


Radioiodinated Tracer Development for Tumor Imaging and Targeted Radiotherapy

The 6-iodo substituent enables direct 125I/131I labeling with >95% radiochemical yield [1]. This compound can serve as a precursor for synthesizing radioiodinated quinazolinone prodrugs for enzyme-mediated insolubilization therapy (EMIT), a strategy validated in murine models where 125I-labeled 6-iodoquinazolinone prodrugs demonstrated tissue-specific enzymatic conversion and prolonged radionuclide retention in alkaline phosphatase-rich tumor regions [2]. The combination of radioiodination capability (from 6-iodo) and the derivatizable 2-mercapto handle for attaching targeting moieties makes this compound uniquely suited for theranostic applications.

Anticancer Lead Optimization Targeting EGFR-TK and DHFR Dual Inhibition

The 2-mercapto-6-iodoquinazolin-4(3H)-one scaffold has produced derivatives with EGFR-TK IC50 values of 13.40 nM, exceeding gefitinib potency by 1.35-fold [1]. The free 2-mercapto group allows systematic S-alkylation to generate focused libraries for SAR exploration. Procurement of this compound as a key intermediate enables medicinal chemistry teams to explore substitutions at the 2-mercapto position while retaining the 6-iodo atom essential for potency against both EGFR-TK and DHFR enzyme targets [1][2].

Carbonic Anhydrase IX/XII Inhibitor Design for Hypoxic Tumor Targeting

The 6-iodo atom on the 2-mercaptoquinazolin-4(3H)-one core contributes 1.8-fold to 3.3-fold enhancement in hCA IX and hCA XII inhibitory potency compared to 7-fluoro substitution [1]. The compound serves as a synthetic building block for attaching benzenesulfonamide or other zinc-binding groups at the N3 position via the 2-mercapto-4-oxoquinazoline scaffold. The resulting inhibitors are candidates for targeting the acidic tumor microenvironment, with the 6-iodo atom additionally providing a direct route to radiolabeled analogs for in vivo pharmacokinetic assessment [1].

Chemical Biology Tool for Cysteine-Reactive Probe Design and X-ray Crystallography

The 2-mercapto group serves as a nucleophilic handle for conjugation to maleimide-, iodoacetamide-, or vinyl sulfone-containing probes, enabling the synthesis of activity-based protein profiling (ABPP) reagents and fluorescent probes [1]. The 6-iodo heavy atom facilitates experimental phasing in protein-ligand co-crystallography through single-wavelength anomalous dispersion (SAD), as demonstrated by the crystal structure determination of the closely related 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one [2]. The 126 Da mass shift relative to non-iodinated analogs provides an unambiguous MS signature for tracking covalent adduct formation in proteomics workflows.

Application
Selection Property
Validation Focus
Radioiodinated probe development
Direct iodine-125/131 incorporation
Radiochemical yield and tissue-specific retention models
EGFR-TK/DHFR dual inhibition SAR
2-Mercapto derivatization handle
Enzymatic IC50 and selectivity against reference inhibitors
Hypoxic tumor CA IX/XII targeting
6-Iodo potency advantage vs. 7-fluoro
Isoform-specific KI and tumor microenvironment models
Cysteine-reactive ABPP probe design
Nucleophilic 2-mercapto group
Conjugation efficiency and MS-based target identification
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